12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
Overview
Description
PPQ-102 is a reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It is known for its ability to completely inhibit CFTR chloride currents with an IC50 value of approximately 90 nM . This compound has shown promise in preventing cyst enlargement in polycystic kidney disease .
Mechanism of Action
Target of Action
PPQ-102, also known as 7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is an ion channel regulated by cAMP-dependent phosphorylation and expressed in many types of epithelial cells .
Mode of Action
PPQ-102 acts as a reversible CFTR inhibitor that completely inhibits CFTR chloride currents .
Biochemical Pathways
CFTR-mediated chloride and bicarbonate secretion play an important role in the respiratory and gastrointestinal systems . The inhibition of CFTR by PPQ-102 affects these secretions, impacting the associated biochemical pathways .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting it can cross cell membranes to exert its effects
Result of Action
PPQ-102 effectively prevents cyst enlargement in polycystic kidney disease . In vitro studies have shown that PPQ-102 can reduce the size and number of renal cysts in an embryonic kidney organ culture model of polycystic kidney disease .
Biochemical Analysis
Biochemical Properties
PPQ-102 is known to interact with the CFTR chloride channels, where it acts as a reversible inhibitor . The nature of these interactions involves the intracellular nucleotide binding domains of CFTR, leading to the inhibition of CFTR-mediated chloride current .
Cellular Effects
PPQ-102 has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been used to reduce the size and number of renal cysts in a neonatal kidney organ culture model of polycystic kidney disease . Furthermore, PPQ-102 can increase vascular endothelial growth factor-A production in cultured airway epithelial cells, triggering epidermal growth factor receptor phosphorylation .
Molecular Mechanism
At the molecular level, PPQ-102 exerts its effects through binding interactions with biomolecules, specifically the CFTR chloride channels . This leads to enzyme inhibition, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PPQ-102 have been observed to change over time. It has been shown to completely prevent cyst formation and reduce the size of preformed cysts in an ex vivo murine neonatal kidney organ culture .
Dosage Effects in Animal Models
The effects of PPQ-102 vary with different dosages in animal models. At a concentration of 5 µM, PPQ-102 has been shown to completely prevent cyst formation and reduce the size of preformed cysts in an ex vivo murine neonatal kidney organ culture .
Subcellular Localization
Current studies suggest that PPQ-102 may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The preparation of PPQ-102 involves several synthetic routes and reaction conditions. One method involves the synthesis of pyrimido-pyrrolo-quinoxalinedione compounds, which are then modified to produce PPQ-102 . The preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG) 300, Tween 80, and deionized water .
Chemical Reactions Analysis
PPQ-102 undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Reagents such as DMSO, PEG 300, and Tween 80 are commonly used in the preparation and reactions involving PPQ-102.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, modified to enhance its efficacy or stability.
Scientific Research Applications
PPQ-102 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of CFTR chloride channels.
Comparison with Similar Compounds
PPQ-102 is compared with other CFTR inhibitors and modulators:
Tezacaftor: A small molecule used as a corrector of CFTR gene function.
GLPG1837: An effective CFTR potentiator with different efficacy profiles.
Icenticaftor: An orally active potentiator of CFTR channels.
Benzopyrimido-pyrrolo-oxazinedione (BPO) Compounds: These compounds have shown improved potency, metabolic stability, and aqueous solubility compared to PPQ-102.
PPQ-102 stands out due to its high efficacy in inhibiting CFTR chloride currents and its potential therapeutic applications in polycystic kidney disease and cystic fibrosis .
Properties
IUPAC Name |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOOVRNGPIWJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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